molecular formula C14H21NO4S2 B1173603 N-{[4-(Propan-2-yl)phenyl]sulfonyl}

N-{[4-(Propan-2-yl)phenyl]sulfonyl}

Cat. No.: B1173603
M. Wt: 331.445
InChI Key: OCJXGOIZYLVVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(Propan-2-yl)phenyl]sulfonyl} is a chemical building block of interest in scientific research and development. This compound features a benzenesulfonamide core, a functional group known to be present in compounds with various biological activities . The structure is substituted with an isopropyl group (propan-2-yl) at the para position and is characterized by its sulfonyl moiety, which can be integral for molecular recognition and binding in biological systems . Compounds containing similar benzenesulfonyl groups have been investigated in research contexts for their potential to interact with enzyme targets, such as cyclin-dependent kinases . As a result, this chemical scaffold may hold value for researchers in medicinal chemistry for the design and synthesis of novel molecules, or in chemical biology for probing biological pathways. It is supplied as a high-purity material to ensure consistency in experimental results. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H21NO4S2

Molecular Weight

331.445

IUPAC Name

4-methylsulfanyl-2-[(4-propan-2-ylphenyl)sulfonylamino]butanoic acid

InChI

InChI=1S/C14H21NO4S2/c1-10(2)11-4-6-12(7-5-11)21(18,19)15-13(14(16)17)8-9-20-3/h4-7,10,13,15H,8-9H2,1-3H3,(H,16,17)

InChI Key

OCJXGOIZYLVVRW-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O

Origin of Product

United States

Synthetic Methodologies for N 4 Propan 2 Yl Phenyl Sulfonyl and Analogous Molecular Architectures

Classical and Contemporary Approaches to the Synthesis of Arylsulfonamides

The construction of the arylsulfonamide linkage has been a subject of extensive research, leading to a variety of reliable synthetic protocols. These methods range from traditional two-step procedures to more advanced one-pot and multicomponent strategies, each with its own set of advantages and limitations.

Direct N-Acylation and Sulfonylation Strategies

The most conventional and widely practiced method for the synthesis of arylsulfonamides involves the reaction of an arylsulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. While effective, this approach is dependent on the availability and stability of the corresponding sulfonyl chloride.

Recent advancements have focused on one-pot procedures that combine sulfonylation and acylation steps, streamlining the synthesis of N-acylsulfonamides. For instance, the reaction of primary arylamines with arylsulfonyl chlorides in the presence of a solid base like sodium bicarbonate can produce N-arylsulfonamides, which can then be acylated in situ. nih.gov Catalytic approaches have also been developed to facilitate the N-acylation of sulfonamides using various Lewis acids or solid-supported catalysts. researchgate.net

EntryAmineSulfonyl Chloride/Acylating AgentCatalyst/BaseConditionsProductYield (%)
1Primary ArylamineArylsulfonyl Chloride / Benzoyl ChlorideNaHCO3Solvent-free, Room Temp.N-Benzoyl-N-arylsulfonamide72-96
2BenzenesulfonamideAcetic AnhydrideK10–FeOAcetonitrile, 60 °CN-Acetylbenzenesulfonamide-
3Toluene SulfonamideAcetic AnhydrideZinc ChlorideSolvent-freeN-Acetyl-p-toluenesulfonamide97
4Primary/Secondary SulfonamidesAcetic AnhydrideAl(HSO4)3 or Zr(HSO4)4Refluxing AcetonitrileBis-N-acyl sulfonamides88-95

Multicomponent Reaction Pathways for N-{[4-(Propan-2-yl)phenyl]sulfonyl} Construction

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from three or more starting materials in a single synthetic operation. Several MCRs have been adapted for the synthesis of sulfonamide-containing scaffolds.

The Ugi four-component reaction (Ugi-4CR) is a prominent example, which can be employed to synthesize pseudopeptides connected to a sulfonamide moiety. In a tandem approach, an initial N-sulfonylation reaction can generate a carboxylic acid component in situ, which then participates in the Ugi reaction with an amine, an aldehyde, and an isocyanide. rsc.org This strategy allows for the rapid generation of diverse sulfonamide derivatives.

The Passerini three-component reaction, another isocyanide-based MCR, can also be utilized. This reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. While not directly forming a sulfonamide, this reaction can be used to create complex molecules that may be further elaborated to include the desired functionality.

ReactionComponentsKey FeaturesResulting Scaffold
Ugi-4CRSulfonyl chloride, Glycine, Benzylamine, Benzaldehyde, IsocyanideTandem N-sulfonylation/Ugi reaction; High yields under mild conditions.Pseudopeptide connected to a sulfonamide
Passerini-3CRCarboxylic Acid, Aldehyde/Ketone, IsocyanideForms α-acyloxy amides; Can be used to build complex scaffolds for further modification.α-Acyloxy carboxamide
One-Pot ReactionAmine, Acetylenic Compound, Arylsulfonyl IsocyanateReaction of an enamine with an arylsulfonyl isocyanate.Arylsulfonamides or Azetidine-2,4-diones

Reductive Cross-Coupling Methods Utilizing Nitroarenes as Nitrogen Sources

A significant advancement in sulfonamide synthesis involves the use of readily available and stable nitroarenes as the nitrogen source, circumventing the need for potentially genotoxic aromatic amines. researchgate.net These reductive cross-coupling methods typically involve the reaction of a nitroarene with an aryl sulfinate under reducing conditions.

Various catalytic systems have been developed to promote this transformation. For instance, iron(II) chloride (FeCl₂) in the presence of a reductant like sodium bisulfite (NaHSO₃) has been shown to be effective. researchgate.net Similarly, copper-catalyzed reductive coupling of nitroarenes with sodium sulfinates provides an alternative route to N-arylsulfonamides. nih.gov More recently, metal-free approaches have been developed, utilizing reagents like sodium bisulfite, sometimes in combination with tin(II) chloride, to achieve the reductive coupling. rsc.orgresearchgate.net These methods offer a more sustainable and potentially safer alternative to traditional synthetic routes.

Catalyst/ReductantNitroarene SubstrateAryl Sulfinate SubstrateConditionsKey Advantages
FeCl₂ / NaHSO₃Various nitroarenesSodium arylsulfinatesMild conditionsAvoids genotoxic amines; broad functional group tolerance. researchgate.net
Copper CatalystVarious nitroarenesSodium sulfinatesAdditive-freeUtilizes an inexpensive and non-toxic metal catalyst. nih.gov
NaHSO₃ / SnCl₂(Hetero)aryl nitroarenesAryl sulfinatesUltrasound bath in DMSOMetal-free option; good for heteroaryl derivatives. rsc.orgresearchgate.net

Green Chemistry Principles and Sustainable Synthetic Protocols in Sulfonamide Preparation

The principles of green chemistry are increasingly influencing the design of synthetic routes for sulfonamides. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One notable example is the development of sulfonamide synthesis in aqueous media. By carefully controlling the pH, the reaction between amino compounds and arylsulfonyl chlorides can be carried out in water, eliminating the need for organic solvents and simplifying product isolation to a simple filtration step. wikipedia.org

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, represents another green approach. A solvent-free, one-pot, two-step mechanochemical procedure has been developed for sulfonamide synthesis using solid sodium hypochlorite (B82951). informahealthcare.com This method involves a tandem oxidation-chlorination of disulfides followed by amination.

Photocatalysis also offers a sustainable pathway for sulfonamide synthesis. A transition-metal-free photocatalytic strategy has been reported for the modular synthesis of arylsulfonamides from aryl triflates, a sulfur dioxide surrogate, and various amines under mild conditions.

Green Chemistry ApproachKey FeaturesStarting MaterialsReaction Medium
Aqueous SynthesisDynamic pH control; equimolar reactants; no organic bases.Amino compounds, Arylsulfonyl chloridesWater wikipedia.org
MechanochemistrySolvent-free; one-pot-double-step procedure.Disulfides, AminesSolid-state informahealthcare.com
PhotocatalysisTransition-metal-free; mild conditions (room temp., UV light).Aryl triflates, SO₂ surrogate, Amines-

Catalytic Methodologies in the Formation of the N-Sulfonyl Bond

The development of catalytic methods for the formation of the N-sulfonyl bond has been a significant area of research, offering milder reaction conditions and broader substrate scope compared to classical methods.

Palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of arylsulfonamides. For instance, the coupling of arylboronic acids with a chlorosulfonylation reagent in the presence of a palladium catalyst provides a convergent route to arylsulfonyl chlorides, which can be subsequently aminated in situ. nih.gov

Calcium triflimide [Ca(NTf₂)₂] has emerged as an effective Lewis acid catalyst for the activation of sulfonyl fluorides towards nucleophilic attack by amines. acs.org This method provides a mild and efficient route to a diverse range of sulfonamides.

Iron and copper catalysts have also been utilized in the reductive coupling of nitroarenes and sulfinates, as discussed in section 2.2, providing catalytic pathways to N-arylsulfonamides. researchgate.netnih.gov

CatalystReactant 1Reactant 2Reaction TypeKey Advantages
Palladium CatalystArylboronic AcidChlorosulfonylation ReagentCross-Coupling/AminationConvergent synthesis; broad functional group tolerance. nih.gov
Calcium TriflimideSulfonyl FluorideAmineLewis Acid CatalysisMild conditions; activates stable sulfonyl fluorides. acs.org
Iron(II) ChlorideNitroareneAryl SulfinateReductive Cross-CouplingUtilizes readily available starting materials. researchgate.net
Copper CatalystNitroareneSodium SulfinateReductive Cross-CouplingInexpensive and non-toxic catalyst. nih.gov

Stereoselective Synthesis of Structurally Related Chiral N-Sulfonyl Compounds

The synthesis of chiral N-sulfonyl compounds is of paramount importance, particularly in the development of pharmaceuticals where stereochemistry often dictates biological activity. Several strategies have been developed to achieve high levels of stereocontrol in the synthesis of these molecules.

One common approach involves the use of chiral auxiliaries. Chiral non-racemic sulfonamides, such as those derived from camphor, can be used to direct the stereochemical outcome of subsequent reactions. researchgate.net For example, N-sulfinylsulfonamides derived from chiral sulfonamides can participate in diastereoselective cycloaddition reactions. researchgate.net

The use of N-sulfonyl imines as electrophiles in nucleophilic addition reactions is another powerful tool for stereoselective synthesis. The sulfonyl group activates the imine towards attack, and the use of chiral catalysts or chiral nucleophiles can lead to the formation of enantioenriched products. rsc.org

Furthermore, the stereoselective synthesis of chiral sulfinyl compounds, which are precursors to some chiral sulfonamides, has been extensively reviewed. acs.orgresearcher.life These methods often involve the stereoselective oxidation of prochiral sulfides or the resolution of racemic sulfoxides.

Stereoselective StrategyKey PrincipleExample Application
Chiral AuxiliariesA covalently attached chiral group directs the stereochemical outcome of a reaction.Use of (1S)-(+)-10-Camphorsulfonamide derivatives in aziridination reactions. researchgate.net
Chiral CatalysisA chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other.Enantioselective addition of nucleophiles to N-sulfonyl imines. rsc.org
Stereoselective OxidationOxidation of a prochiral sulfide using a chiral oxidizing agent or catalyst.Synthesis of enantiomerically enriched sulfoxides. acs.orgresearcher.life

Chemical Reactivity and Transformation of N 4 Propan 2 Yl Phenyl Sulfonyl

Reactivity Profiles of the Sulfonyl Moiety in N-Substituted Systems

The sulfonamide functional group, characterized by the R−S(=O)₂−NR₂ structure, is generally considered a robust and relatively unreactive moiety under many conditions. wikipedia.org This stability is a key reason for its prevalence in medicinal chemistry and its use as a protecting group in organic synthesis. The sulfonyl group's sulfur atom is in a high oxidation state (+6) and is sterically hindered by the two oxygen atoms and two carbon/nitrogen substituents, making it resistant to both nucleophilic and electrophilic attack at the sulfur center.

Reactions at the N-Atom of the Sulfonamide Linkage

The nitrogen atom of the sulfonamide linkage is a key site for chemical transformations. Although the electron-withdrawing sulfonyl group reduces the nucleophilicity of the nitrogen atom compared to a free amine, it remains a reactive center. wikipedia.org

The proton on a primary or secondary sulfonamide (R-SO₂NHR') is acidic and can be removed by a base. wikipedia.org This deprotonation generates a sulfonamidate anion, which is a potent nucleophile and can participate in a variety of substitution reactions.

Key reactions at the sulfonamide nitrogen include:

N-Alkylation: The sulfonamidate anion readily reacts with alkyl halides or other alkylating agents to form N-alkylated sulfonamides. Catalytic methods using alcohols as alkylating agents, employing ruthenium or manganese catalysts, provide an efficient route for this transformation. organic-chemistry.org

N-Arylation: Cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig couplings, can be used to form N-aryl sulfonamides. For instance, nickel-catalyzed coupling of N-arylsulfonamides with aryl bromides allows for the synthesis of N,N-diarylsulfonamides. organic-chemistry.org

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylsulfonamides, also known as disulfonimides if another sulfonyl group is added. This reaction proceeds readily, often under Schotten-Baumann conditions. wikipedia.org

N-Ethynylation: Crystalline hypervalent iodine reagents can be used for the N-ethynylation of sulfonamides under mild conditions. organic-chemistry.org

Reaction TypeReagents/CatalystsProduct TypeReference
N-AlkylationAlkyl Halides, Alcohols with Ru or Mn catalystsN-Alkylsulfonamides organic-chemistry.org
N-ArylationAryl Boronic Acids (Chan-Lam), Aryl Halides (Buchwald-Hartwig, Ni-catalyzed)N-Arylsulfonamides organic-chemistry.org
N-AcylationAcyl Chlorides, AnhydridesN-Acylsulfonamides wikipedia.org
N-EthynylationEthynyl-1,2-benziodoxol-3(1H)-one (EBX)N-Ethynylsulfonamides organic-chemistry.org

Electrophilic and Nucleophilic Aromatic Substitutions on the 4-(Propan-2-yl)phenyl Ring

The substitution pattern on the 4-(propan-2-yl)phenyl ring is dictated by the combined electronic effects of the propan-2-yl (isopropyl) group and the sulfonyl group.

Electrophilic Aromatic Substitution (EAS)

The sulfonyl group is a powerful deactivating and meta-directing group due to its strong electron-withdrawing nature. masterorganicchemistry.comlibretexts.org Conversely, the isopropyl group at the para position is a weak activating and ortho, para-directing group. In the N-{[4-(propan-2-yl)phenyl]sulfonyl} system, the directing effects are combined. The sulfonyl group deactivates the entire ring towards electrophilic attack. masterorganicchemistry.com The positions ortho to the activating isopropyl group are also meta to the deactivating sulfonyl group. Therefore, electrophilic substitution will preferentially occur at the positions ortho to the isopropyl group (i.e., positions 3 and 5). masterorganicchemistry.com

Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂). masterorganicchemistry.comlibretexts.org

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). youtube.com

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom. lumenlearning.com

Friedel-Crafts Alkylation and Acylation: These reactions are generally difficult on strongly deactivated rings like this one. acs.org

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is less common than EAS and requires a strongly electron-deficient aromatic ring, typically with one or more powerful electron-withdrawing groups, and a good leaving group. masterorganicchemistry.comlibretexts.org The sulfonyl group does make the aromatic ring electron-poor, which is a prerequisite for NAS. masterorganicchemistry.com For a reaction to occur on the 4-(propan-2-yl)phenyl ring, a leaving group (like a halide) would need to be present at a position ortho or para to the sulfonyl group. In such a scenario, the sulfonyl group would stabilize the negative charge of the intermediate Meisenheimer complex through resonance, facilitating the substitution. libretexts.org Without a pre-existing leaving group, the ring is generally inert to NAS.

Derivatization Strategies and Functional Group Interconversions on the Core Scaffold

The core scaffold of N-{[4-(propan-2-yl)phenyl]sulfonyl} derivatives can be modified at several positions to generate a library of analogues.

Modification of the Isopropyl Group: The benzylic hydrogens of the isopropyl group are susceptible to oxidation under appropriate conditions, allowing for conversion to a hydroxyl, carbonyl, or carboxylic acid group.

Functionalization via Lithiation: Arylsulfonamides can undergo ortho-lithiation upon treatment with a strong base like n-butyllithium. wikipedia.org This creates a powerful nucleophile on the aromatic ring at the position ortho to the sulfonyl group, which can then be quenched with various electrophiles to introduce a wide range of functional groups.

Interconversion of the Sulfonamide Group: Primary sulfonamides can be converted into sulfinate salts. acs.org These sulfinates are versatile intermediates that can be subsequently transformed into other sulfur-containing functional groups, such as sulfones (by reaction with alkyl halides) or sulfonic acids (by oxidation). acs.org

StrategySite of ReactionReagentsResulting Functional GroupReference
Ortho-lithiationAromatic ring (ortho to sulfonyl group)n-BuLi, then an electrophile (E+)Introduction of various electrophiles (-E) wikipedia.org
Deamination/ConversionPrimary sulfonamide groupBenzaldehyde/K₂CO₃, then various reagentsSulfones, Sulfonic Acids acs.org
Benzylic OxidationIsopropyl groupOxidizing agents (e.g., KMnO₄, CrO₃)Alcohol, Ketone, Carboxylic AcidN/A

Rearrangement Reactions and Intramolecular Cyclizations of N-Sulfonyl Anilines

When the nitrogen atom of the sulfonamide is attached to an aniline (B41778) moiety, a range of rearrangement and cyclization reactions become accessible, often leading to complex heterocyclic structures.

Rearrangement Reactions

Smiles Rearrangement: N-Arylarenesulfonamides can undergo rearrangement in the presence of a strong base. For example, the base-promoted rearrangement of arenesulfonamides of N-substituted anilines can yield N-substituted 2-aminodiaryl sulfones. acs.org

Tyrer-type Sulfonation: While not a direct rearrangement of the title compound, a related process involves the thermal rearrangement of N-aryl sulfamates (Ar-NH-SO₃H) to produce para-aminoaryl sulfonic acids. nih.govchemrxiv.orgnih.gov This reaction proceeds via an intermolecular mechanism involving the release and re-addition of sulfur trioxide. nih.gov

Olefin Skeletal Rearrangement: In specific systems, base-promoted reactions of N-fluoroarenesulfonamides with para-quinone methides can lead to a skeletal rearrangement, yielding multiarylated N-sulfonyl amidines. rsc.org

Intramolecular Cyclizations

The formation of heterocyclic rings via intramolecular cyclization is a powerful strategy in organic synthesis. For N-sulfonyl anilines, this typically involves a nucleophilic group on the aniline ring attacking an electrophilic center.

Synthesis of Thiadiazine Derivatives: While not starting from a simple aniline, related structures like 2-N-cyano-sulfonimidoyl amides can undergo acid-catalyzed hydrolysis and intramolecular cyclization to form thiadiazine 1-oxides. nih.govacs.org This highlights the potential for the sulfonamide nitrogen to participate in ring-forming reactions.

Synthesis of 3-Amino Oxindoles: In a metal-free approach, N-aryl amides can undergo intramolecular cyclization of 2-azaallyl anions to afford 3-amino substituted oxindoles. rsc.org This demonstrates a cyclization pathway onto the N-aryl ring.

Cyclization via N-CN Bond Activation: Metal-free activation of N-cyano sulfoximines using halogenated anhydrides can promote intramolecular cyclization to yield thiadiazinone 1-oxides. rsc.orgnih.gov

These reactions underscore the synthetic versatility of the N-sulfonyl aniline scaffold, enabling access to a diverse range of complex molecular architectures.

Advanced Spectroscopic and Crystallographic Characterization of N 4 Propan 2 Yl Phenyl Sulfonyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. While specific experimental data for N-{[4-(Propan-2-yl)phenyl]sulfonyl} is not widely published, the expected ¹H and ¹³C NMR spectral data can be reliably predicted based on the analysis of its close structural analog, 4-isopropylbenzenesulfonamide, and general principles of NMR spectroscopy. researchgate.netnih.gov

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-{[4-(Propan-2-yl)phenyl]sulfonyl} is anticipated to exhibit distinct signals corresponding to the protons of the isopropyl group and the aromatic ring. The isopropyl group's two equivalent methyl groups would produce a doublet due to coupling with the methine proton. The methine proton, in turn, would appear as a septet, being split by the six equivalent methyl protons.

The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as a pair of doublets, characteristic of an AA'BB' spin system, in the downfield region of the spectrum. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the sulfonyl group and the electron-donating nature of the isopropyl group. The protons of the NH group of the sulfonamide would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for N-{[4-(Propan-2-yl)phenyl]sulfonyl} (based on 4-isopropylbenzenesulfonamide)

Proton Type Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Isopropyl-CH₃~1.25Doublet~7.0
Isopropyl-CH~3.00Septet~7.0
Aromatic-H (ortho to SO₂)~7.80Doublet~8.5
Aromatic-H (ortho to isopropyl)~7.40Doublet~8.5
NHVariableBroad SingletN/A

Note: Predicted values are based on data for analogous compounds and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in N-{[4-(Propan-2-yl)phenyl]sulfonyl} is expected to give a distinct signal. The spectrum would show signals for the two equivalent methyl carbons and the methine carbon of the isopropyl group. The aromatic ring would exhibit four distinct signals for the four types of carbon atoms: the carbon attached to the isopropyl group, the two equivalent carbons ortho to it, the two equivalent carbons meta to it, and the carbon attached to the sulfonyl group.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for N-{[4-(Propan-2-yl)phenyl]sulfonyl} (based on 4-isopropylbenzenesulfonamide)

Carbon Type Predicted Chemical Shift (ppm)
Isopropyl-CH₃~23.5
Isopropyl-CH~34.0
Aromatic-C (ortho to isopropyl)~127.0
Aromatic-C (ortho to SO₂)~126.5
Aromatic-C (ipso to isopropyl)~153.0
Aromatic-C (ipso to SO₂)~140.0

Note: Predicted values are based on data for analogous compounds and may vary based on solvent and experimental conditions.

Conformational Analysis

NMR spectroscopy, particularly through the use of two-dimensional techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide insights into the conformational preferences of the molecule in solution. These experiments can reveal through-space interactions between protons, helping to determine the relative orientation of the phenyl ring and the sulfonyl group. For sulfonamides, rotation around the S-N and S-C bonds can lead to different conformers, and NMR can be used to study the dynamics of these conformational changes. researchgate.netnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing molecular interactions within a compound. nih.govdergipark.org.tr The vibrational modes of N-{[4-(Propan-2-yl)phenyl]sulfonyl} are dictated by the constituent functional groups, namely the sulfonyl (SO₂), amine (NH), phenyl, and isopropyl moieties.

Infrared (IR) Spectroscopy

The IR spectrum of N-{[4-(Propan-2-yl)phenyl]sulfonyl} is expected to be dominated by strong absorption bands characteristic of the sulfonyl group. Specifically, asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide is anticipated to produce a band in the region of 3400-3200 cm⁻¹. The exact position of this band can be indicative of the extent of hydrogen bonding in the solid state or in solution. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the isopropyl group will appear just below 3000 cm⁻¹. Bending vibrations for the aromatic ring and the isopropyl group will be present in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of non-polar bonds often give rise to strong Raman signals. For N-{[4-(Propan-2-yl)phenyl]sulfonyl}, the symmetric stretching of the sulfonyl group is expected to be a prominent feature in the Raman spectrum. Aromatic ring vibrations, particularly the ring breathing modes, are also typically strong in Raman spectra and can provide information about the substitution pattern.

Interactive Data Table: Characteristic Vibrational Frequencies for N-{[4-(Propan-2-yl)phenyl]sulfonyl}

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Sulfonyl (SO₂)Asymmetric Stretch1350-1300IR (Strong)
Sulfonyl (SO₂)Symmetric Stretch1160-1120IR (Strong), Raman (Strong)
Amine (N-H)Stretch3400-3200IR (Medium-Strong)
Aromatic C-HStretch>3000IR (Medium), Raman (Medium)
Aliphatic C-HStretch<3000IR (Medium), Raman (Medium)
Aromatic C=CStretch1600-1450IR (Medium), Raman (Strong)

The analysis of these vibrational bands can confirm the presence of the key functional groups and offer insights into the intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H and sulfonyl oxygen atoms, which can cause shifts in the corresponding vibrational frequencies. nih.govcsic.es

High-Resolution Mass Spectrometry for Precise Molecular Formula Validation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous validation of its molecular formula. For N-{[4-(Propan-2-yl)phenyl]sulfonyl}, HRMS would provide the exact mass of the molecular ion, confirming the elemental composition of C₉H₁₃NO₂S.

Fragmentation Analysis

Upon ionization, the molecular ion would likely undergo characteristic cleavages. A primary fragmentation pathway for sulfonamides is the cleavage of the sulfur-nitrogen (S-N) bond. This would lead to the formation of a [M-NH₂]⁺ fragment corresponding to the 4-isopropylbenzenesulfonyl cation and a smaller fragment corresponding to the amino radical. Another common fragmentation is the loss of SO₂ from the molecular ion or from subsequent fragment ions.

The isopropyl group can also undergo fragmentation, typically through the loss of a methyl radical (CH₃•) to form a stable secondary carbocation. The aromatic ring can also fragment, although this is generally less favorable than the cleavage of the sulfonamide group.

Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of N-{[4-(Propan-2-yl)phenyl]sulfonyl}

m/z of Fragment Ion Proposed Structure/Loss
199[M]⁺ (Molecular Ion)
184[M-CH₃]⁺
183[M-NH₂]⁺
155[M-C₃H₇]⁺
119[4-isopropylphenyl]⁺
91[C₇H₇]⁺ (Tropylium ion)

The detailed analysis of these fragment ions would provide strong corroborative evidence for the proposed structure of N-{[4-(Propan-2-yl)phenyl]sulfonyl}.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination, Molecular Geometry, and Intermolecular Interactions

Molecular Geometry

The X-ray crystal structure would reveal the precise bond lengths and angles of the sulfonyl group, the phenyl ring, and the isopropyl substituent. The geometry around the sulfur atom is expected to be tetrahedral. The conformation of the molecule in the crystal, particularly the torsion angles defining the orientation of the phenyl ring relative to the sulfonyl group, would be accurately determined.

Intermolecular Interactions

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Contacts in Crystalline Solids

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice, based on the data obtained from single-crystal X-ray diffraction. nih.govnih.gov This method partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the electron density of the surrounding molecules.

Visualizing Intermolecular Contacts

The Hirshfeld surface is mapped with properties such as d_norm, which combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. This mapping allows for the visualization of intermolecular contacts, with red spots indicating close contacts (shorter than the van der Waals radii), white regions representing contacts around the van der Waals separation, and blue areas indicating longer contacts. For N-{[4-(Propan-2-yl)phenyl]sulfonyl}, this analysis would visually highlight the hydrogen bonds between the N-H group and the sulfonyl oxygens as prominent red regions on the surface.

Quantitative Assessment of Intermolecular Contacts

Theoretical and Computational Investigations of N 4 Propan 2 Yl Phenyl Sulfonyl

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for elucidating the electronic structure and molecular properties of compounds. These methods have been applied to various sulfonamide derivatives to understand their fundamental characteristics.

For instance, a study on a related sulfonamide-Schiff base derivative utilized the B3LYP/6-311G+(d,p) level of theory to optimize the molecular structure and perform comprehensive analyses. nih.gov Similarly, calculations on N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide were conducted using both B3LYP/6-31G** and HF/6-31G** techniques to investigate its physicochemical and electronic properties. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. nih.govresearchgate.net

A smaller HOMO-LUMO gap suggests higher chemical reactivity. nih.gov For example, in the analysis of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a small HOMO-LUMO energy gap calculated by both DFT and HF methods indicated that the molecule is chemically reactive. nih.gov This is because a smaller energy gap facilitates electronic excitation. researchgate.net

The distribution of HOMO and LUMO orbitals across the molecule reveals the likely sites for electrophilic and nucleophilic attacks. In many sulfonamide derivatives, these orbitals are spread over the entire molecule, indicating a potential for various interactions. researchgate.net

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-oneDFT/B3LYP5.3601
Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylateB3LYP/6-311G(d,p)4.0319

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP surface visualizes the electrostatic potential, with different colors representing regions of varying electron density. Typically, red indicates electron-rich (negative potential) regions, which are susceptible to electrophilic attack, while blue represents electron-poor (positive potential) regions, prone to nucleophilic attack. utoronto.ca

In a study of a sulfonamide-Schiff base, MEP analysis was performed to identify the electronegative and electropositive regions across the molecule. researchgate.net For N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, MEP analysis revealed that hydrogen atoms generally possess a small positive charge. nih.gov The calculation of electrostatic potentials is a powerful tool for understanding enzymatic activity and molecular recognition. utoronto.ca

Topological Analysis of Electron Density (e.g., Bader's QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. mdpi.com This analysis can characterize the nature of chemical bonds, identifying them as either shared-shell (covalent) or closed-shell (ionic or van der Waals) interactions. mdpi.com

Topological analysis of the electron density and its Laplacian can reveal critical points that correspond to atomic positions, bond paths, rings, and cages within the molecular structure. researchgate.net This method has been successfully applied to understand bonding in various materials, including those containing f-electron elements. mdpi.com For sulfonamide derivatives, QTAIM can be used to precisely characterize the interactions within the sulfonyl group and its substituents.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility. The potential energy surface (PES) maps the energy of a molecule as a function of its geometry, revealing the most stable conformations (energy minima) and the energy barriers between them. nih.gov

For sulfonamide derivatives, conformational changes can significantly impact their biological activity. For example, in N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, significant conformational changes were observed at the sulfonyl site upon optimization with different computational methods. nih.gov Specifically, the dihedral angles C4–N14–S17–O18 and C4–N14–S17–O19 showed notable variations, which can be attributed to the different ionization states of the sulfur atom. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition State Analysis

For instance, the mechanism of N-heterocyclic carbene-catalyzed synthesis of phthalidyl sulfonohydrazones was successfully investigated using control experiments, ESI-MS spectral analyses, and computational studies with density functional theory. nih.gov Such studies can provide detailed insights into the formation of new chemical bonds and the role of catalysts in the reaction.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, such as vibrational frequencies (FT-IR), and chemical shifts (NMR), which can then be correlated with experimental data to confirm the structure of a synthesized compound. nih.govnih.gov

In the study of a sulfonamide-Schiff base, the calculated FT-IR, UV-Vis, and 1H NMR results were found to be in good agreement with the experimental data, confirming the formation of the Schiff base. nih.gov Similarly, for {(4-nitrophenyl)sulfonyl}tryptophan, experimental and calculated values of 13C and 1H NMR spectra were correlated to validate the structure. nih.gov DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to complement the experimental studies. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior, Solvation Effects, and Aggregation Phenomena

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the time-dependent behavior of molecules at an atomic level. While extensive MD simulation studies specifically targeting N-{[4-(Propan-2-yl)phenyl]sulfonyl} are not widely available in published literature, the principles and methodologies are well-established through research on related sulfonamide-containing molecules. These studies provide a framework for understanding the potential dynamic properties, solvent interactions, and self-assembly characteristics of the target compound.

Dynamic Behavior:

In a typical simulation, the molecule's flexibility would be quantified by calculating the root-mean-square fluctuation (RMSF) of each atom. It is expected that the terminal atoms of the propan-2-yl group would exhibit higher RMSF values, indicating greater mobility, compared to the more constrained atoms within the phenyl and sulfonyl groups.

Solvation Effects:

The interaction of N-{[4-(Propan-2-yl)phenyl]sulfonyl} with a solvent, typically water in biological contexts, is crucial for its solubility and behavior in solution. MD simulations can provide detailed insights into the structure of the solvation shell around the molecule. The polar sulfonyl group, with its electronegative oxygen atoms, is expected to be a primary site for hydrogen bonding with water molecules. The nitrogen atom may also participate in hydrogen bonding, depending on its protonation state and local environment.

Conversely, the phenyl ring and the propan-2-yl group are nonpolar and would interact with water primarily through weaker van der Waals forces, leading to a hydrophobic hydration effect. The arrangement of water molecules around these hydrophobic regions would be more ordered than in the bulk solvent. Analysis of the radial distribution function (RDF) from an MD simulation can quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute, providing a detailed picture of the solvation structure.

Table 1: Predicted Hydrogen Bonding Capabilities of N-{[4-(Propan-2-yl)phenyl]sulfonyl} Functional Groups

Functional GroupAtom(s)Role in Hydrogen Bonding
Sulfonyl (SO₂)OxygenAcceptor
Sulfonamide (NH)NitrogenDonor/Acceptor
HydrogenDonor
Phenyl Ring (C₆H₄)-Weak Acceptor (π-system)
Propan-2-yl-Non-polar (hydrophobic)

Aggregation Phenomena:

At concentrations above a certain threshold, individual molecules of N-{[4-(Propan-2-yl)phenyl]sulfonyl} may begin to self-assemble or aggregate. This process is driven by a combination of intermolecular forces. MD simulations can be employed to study the initial stages of aggregation by placing multiple molecules in a simulation box and observing their interactions over time.

The primary interactions driving aggregation would likely be hydrophobic interactions between the phenyl and propan-2-yl groups of adjacent molecules, minimizing their contact with water. Additionally, intermolecular hydrogen bonds could form between the sulfonyl group of one molecule and the amide hydrogen of another. The balance of these forces determines the size, shape, and stability of the resulting aggregates.

Table 2: Potential Intermolecular Interactions in the Aggregation of N-{[4-(Propan-2-yl)phenyl]sulfonyl}

Interaction TypeInteracting MoietiesRelative Strength
Hydrophobic InteractionPhenyl-Phenyl, Phenyl-Propanyl, Propanyl-PropanylStrong (in aqueous solution)
Hydrogen BondingSO₂ --- HNModerate
π-π StackingPhenyl-PhenylModerate
van der Waals ForcesAll atomsWeak

By calculating the potential of mean force (PMF) for the association of two or more molecules, MD simulations can provide a quantitative measure of the thermodynamic stability of the aggregated state. While specific experimental data on the aggregation of N-{[4-(Propan-2-yl)phenyl]sulfonyl} is scarce, computational studies on similar sulfonamides suggest that such phenomena are plausible and can significantly influence the compound's physicochemical properties.

Applications of N 4 Propan 2 Yl Phenyl Sulfonyl in Chemical Science and Materials Engineering

Role as a Key Synthetic Intermediate and Building Block in the Preparation of Diverse Organic Scaffolds

The N-{[4-(Propan-2-yl)phenyl]sulfonyl} moiety is a fundamental building block in organic synthesis, primarily utilized in the construction of more complex, biologically relevant molecules. Sulfonamides, in general, are crucial intermediates. The isopropyl-substituted variant is specifically employed in the synthesis of targeted therapeutic agents.

Detailed Research Findings:

A key application of this structural motif is found in medicinal chemistry. For instance, the propane-2-sulfonyl-phenyl group is an integral component of the complex inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl)-N4-[2-(propane-2-sulfonyl)-phenyl]-pyrimidine-2,4-diamine. google.com The synthesis of this molecule relies on the incorporation of the N-{[4-(Propan-2-yl)phenyl]sulfonyl} precursor, highlighting its role as an essential building block for creating highly functionalized pyrimidine (B1678525) derivatives investigated for their therapeutic potential. google.com

Furthermore, related sulfonylacetonitriles serve as critical starting materials in multicomponent reactions. Research has demonstrated a one-pot, three-component reaction to synthesize 3-sulfonyl-2-aminopyridines, which are valuable scaffolds in drug discovery. acs.org In these syntheses, (isopropylsulfonyl)acetonitrile, a direct analogue, reacts with N,N-dimethylacroleines and an amine to produce the desired aminopyridine with excellent yields. acs.org This showcases the utility of the isopropyl-sulfonyl group in creating heterocyclic compounds that are otherwise challenging to prepare. acs.org

The versatility of the sulfonyl group is also evident in its conversion from sulfonyl azides to other functional groups. Sulfonyl azides can be transformed into sulfonamides, sulfonyl carbamates, and sulfonyl ureas through palladium-catalyzed reactions, demonstrating their role as versatile precursors. acs.orgnih.gov

Table 1: Examples of Scaffolds Synthesized from N-{[4-(Propan-2-yl)phenyl]sulfonyl} Analogues

Precursor Type Reaction Type Resulting Scaffold Significance Reference
N-[2-(propane-2-sulfonyl)-phenyl] derivative Multi-step synthesis Substituted pyrimidine-2,4-diamine Building block for kinase inhibitors google.com
(Isopropylsulfonyl)acetonitrile Three-component reaction 2-Amino-3-sulfonylpyridine Core structure in medicinal chemistry acs.org

Application in Catalysis: As a Ligand Precursor in Transition Metal Catalysis and as an Organocatalyst

While not typically a catalyst itself, the N-{[4-(Propan-2-yl)phenyl]sulfonyl} framework is instrumental in the field of catalysis, particularly as a precursor for ligands used in transition metal-catalyzed reactions. The sulfonyl group can coordinate with metal centers or be part of a larger molecule that directs the catalytic process.

Detailed Research Findings:

The development of novel catalytic systems often relies on the design of sophisticated ligands that can tune the reactivity and selectivity of a metal catalyst. Sulfonyl-containing molecules are frequently used for this purpose. For example, sulfonyl azides are used as precursors in ligand-free palladium-catalyzed reactions for the synthesis of sulfonyl carbamates and ureas. acs.orgnih.gov In these processes, the sulfonyl azide (B81097) reacts in the presence of a palladium catalyst to form a reactive sulfonyl isocyanate intermediate. nih.gov

The broader family of sulfur-based ylides, which can be derived from sulfonium (B1226848) salts, have emerged as important synthons in transition metal catalysis, acting as metal-carbene precursors. nih.gov While not a direct application of N-{[4-(Propan-2-yl)phenyl]sulfonyl} itself, this demonstrates the potential of related sulfur-containing organic molecules to participate in advanced catalytic cycles, including cycloadditions and bond insertions. nih.gov

In the realm of organocatalysis, which uses small organic molecules to catalyze reactions, derivatives containing sulfonyl groups are studied. Although specific research on N-{[4-(Propan-2-yl)phenyl]sulfonyl} as an organocatalyst is limited, related sulfonamides are investigated for their ability to promote certain transformations through hydrogen bonding or other non-covalent interactions. nih.gov

Contribution to Supramolecular Chemistry and Crystal Engineering

The N-{[4-(Propan-2-yl)phenyl]sulfonyl} scaffold and its derivatives make significant contributions to supramolecular chemistry and crystal engineering. The defined geometry and the presence of hydrogen bond donors (N-H) and acceptors (S=O) facilitate the formation of predictable, ordered structures in the solid state.

The self-assembly of sulfonyl-containing molecules is largely governed by a combination of strong and weak non-covalent interactions. Hydrogen bonding and π–π stacking are the primary forces that direct the arrangement of these molecules into larger, well-defined architectures.

Detailed Research Findings:

Crystal structure analyses of closely related sulfonamides, such as N-(4-Chlorophenylsulfonyl)-2-methylpropanamide, reveal that molecules are linked by pairs of N-H⋯O hydrogen bonds to form inversion dimers. nih.govresearchgate.net This dimerization is a common and predictable self-assembly motif for sulfonamides. The molecule is often twisted, with a significant dihedral angle between the phenyl ring and the sulfonamide side chain. nih.govresearchgate.net

By understanding the self-assembly mechanisms, chemists can design and synthesize crystalline materials with specific, tailored properties. The substituent on the phenyl ring (in this case, the propan-2-yl group) can be modified to fine-tune the intermolecular interactions and, consequently, the physical properties of the resulting crystal, such as solubility, melting point, and morphology.

Detailed Research Findings:

The ability of sulfonamides to form robust hydrogen-bonded dimers makes them excellent candidates for crystal engineering. researchgate.net The nature and position of substituents on the aromatic ring play a significant role in the final crystal structure. researchgate.net By systematically varying these substituents, it is possible to modulate the supramolecular architecture. For example, the introduction of different functional groups can either reinforce or compete with the primary hydrogen bonding motifs, leading to different crystal packings. iucr.org This principle is fundamental to the design of crystalline forms of pharmaceutical compounds, where controlling the solid-state structure is critical for performance. google.com The investigation of various phenylsulfonyl derivatives provides insights into how to control crystal patterns, suggesting a tool for modulating the supramolecular behavior of these compounds. iucr.org

Table 2: Crystallographic Data for a Related Sulfonamide

Compound Name N-(4-Chlorophenylsulfonyl)-2-methylpropanamide
Formula C₁₀H₁₂ClNO₃S
Crystal System Triclinic
Space Group P-1
Key Interaction N-H⋯O hydrogen bonds forming centrosymmetric dimers
C—S—N—C Torsion Angle -62.3 (3)°

Integration into Functional Materials and Polymer Chemistry

The chemical functionalities inherent in the N-{[4-(Propan-2-yl)phenyl]sulfonyl} structure allow for its integration into polymers and other functional materials. Derivatives of this compound can be used as monomers, cross-linking agents, or additives to impart specific properties to a material.

The sulfonyl group, particularly when modified into a sulfonyl azide, is a highly effective functional group for polymer chemistry. Sulfonyl azides can undergo thermal or photochemical decomposition to form highly reactive nitrene intermediates, which can then insert into C-H bonds, leading to the cross-linking of polymer chains.

Detailed Research Findings:

Poly(sulfonyl azides) are employed as efficient cross-linking agents for a variety of polymers, including polyolefins. google.com The process involves mixing the polymer with a poly(sulfonyl azide) and then heating the mixture. The azide decomposes to form nitrenes, which create covalent bonds between the polymer chains, thereby cross-linking the material and improving its mechanical and thermal properties. google.com

This chemistry has also been applied at the single-molecule level. Researchers have developed a method to create polymer nanoparticles by the intramolecular cross-linking of individual polymer chains functionalized with sulfonyl azide groups. researchgate.net In dilute solution, heating causes the sulfonyl azide groups along a polymer backbone to form nitrenes, which then react internally with C-H bonds on the same chain. This process collapses the single polymer chain into a compact nanoparticle. The size of these nanoparticles can be controlled by the molecular weight of the initial polymer and the concentration of sulfonyl azide groups. researchgate.net This approach offers a powerful method for creating unique nanostructures for applications in areas like rheology control and smart gels. researchgate.net

While direct polymerization of N-{[4-(Propan-2-yl)phenyl]sulfonyl} itself as a monomer is not widely reported, related vinyl- and acrylate-functionalized sulfonamide monomers are used in polymer synthesis. For example, 2-acrylamido-2-methylpropane sulfonic acid (AMPS) is a widely used monomer for producing functional polymers via various polymerization techniques. repositorioinstitucional.mx

Development of Sulfonamide-Containing Materials for Specific Chemical Applications

While direct applications of N-{[4-(Propan-2-yl)phenyl]sulfonyl} in materials are not well-documented, the broader class of sulfonamide-containing polymers offers insights into its potential, yet unrealized, applications. Research into other aromatic sulfonamides provides a framework for how this specific compound could theoretically be used.

The synthesis of novel materials often involves the incorporation of functional monomers into a polymer backbone. For instance, the related compound 4-{[4-(propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl chloride is noted as a chemical intermediate, suggesting the viability of the 4-(propan-2-yl)phenylsulfonyl group in synthetic pathways. This sulfonyl chloride could, in principle, be reacted with various amines or phenols to create monomers for polymerization.

The general synthetic route to creating materials from a compound like N-{[4-(Propan-2-yl)phenyl]sulfonyl} would likely involve its initial synthesis from 4-(propan-2-yl)benzenesulfonyl chloride and a suitable amine. This resulting sulfonamide could then be further functionalized to enable its use as a monomer in polymerization reactions, or as a cross-linking agent to modify the properties of existing polymers.

Interactive Table: Potential Research Directions for N-{[4-(Propan-2-yl)phenyl]sulfonyl} in Materials Science.

Potential Application Area Theoretical Role of N-{[4-(Propan-2-yl)phenyl]sulfonyl} Key Properties to Investigate
Specialty Polymers As a monomer or additive to enhance thermal stability and modify solubility. Thermal degradation temperature, glass transition temperature, solubility in organic solvents.
Membrane Technology Incorporation into polymer membranes for gas separation or filtration, leveraging the specific size and polarity of the isopropylphenylsulfonyl group. Gas permeability and selectivity, water flux and rejection rates.
Catalyst Support Functionalization of the aromatic ring or the nitrogen atom to create ligands for metal catalysts. Catalytic activity and stability, recyclability of the supported catalyst.

| Coatings and Adhesives | Use as a component to improve adhesion, chemical resistance, and surface properties. | Adhesion strength, chemical inertness, surface energy. |

Detailed research findings on materials specifically incorporating the N-{[4-(Propan-2-yl)phenyl]sulfonyl} group are not available in the surveyed literature. The scientific community has largely focused on other sulfonamide derivatives for material applications, leaving the potential of this particular compound as an open area for future investigation. The lack of published data prevents a detailed discussion of its specific contributions to materials engineering at this time.

Future Research Directions and Emerging Methodologies for N 4 Propan 2 Yl Phenyl Sulfonyl

Innovation in Sustainable and Atom-Economical Synthetic Pathways

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. For N-{[4-(propan-2-yl)phenyl]sulfonyl} and related sulfonamides, research is increasingly focused on green chemistry principles.

Key Innovations:

Solvent-Free and Aqueous Synthesis: Traditional methods for sulfonamide synthesis often rely on organic solvents. sci-hub.se To mitigate environmental impact, researchers are exploring solvent-free reaction conditions and the use of water as a benign solvent. sci-hub.sersc.org For instance, a facile and environmentally friendly synthesis of sulfonamides has been described that occurs in water under dynamic pH control, using equimolar amounts of reactants and eliminating the need for organic bases. rsc.org Another approach involves the use of polyethylene (B3416737) glycol (PEG-400) as a recyclable and non-toxic solvent. sci-hub.se

Mechanochemistry: A solvent-free mechanochemical approach using a ball mill offers a one-pot, double-step procedure for sulfonamide synthesis. rsc.org This method utilizes solid sodium hypochlorite (B82951) for the tandem oxidation-chlorination of disulfides, followed by amination. rsc.org This technique is not only environmentally friendly but also cost-effective. rsc.org

Catalytic Approaches: The use of catalysts can significantly improve the efficiency and selectivity of sulfonamide synthesis. A novel method employs a magnetite-immobilized nano-ruthenium catalyst for the direct coupling of sulfonamides and alcohols, producing only water as a byproduct. acs.org This heterogeneous catalyst can be easily recovered and reused due to its magnetic properties. acs.org

Atom Economy: Future synthetic strategies will prioritize atom economy, aiming to incorporate the maximum number of atoms from the starting materials into the final product. This includes exploring transition-metal-free cross-coupling reactions and domino reaction sequences that minimize waste. acs.orgresearchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

Beyond established synthetic routes, there is a growing interest in discovering new ways that N-{[4-(propan-2-yl)phenyl]sulfonyl} compounds can react and be transformed, opening up avenues for creating novel molecular architectures.

Emerging Research Areas:

Aryne Chemistry: The generation of arynes under mild conditions provides a powerful tool for the N-arylation of amines and sulfonamides. acs.orgrsc.org This method tolerates a wide variety of functional groups and allows for the selective preparation of secondary or tertiary arylamines. acs.org

Radical Chemistry: The use of sulfinyl sulfones as a source of sulfinyl and sulfonyl radicals has shown potential for the synthesis of disulfurized organic molecules through cascade processes. nih.gov This dual radical addition/radical coupling concept could be a general model for developing new sulfur-based reagents. nih.gov

Photocatalysis: Visible-light-induced sulfonylation of alkenes and alkynes using sulfonyl chlorides in water represents a green and efficient method for forming carbon-sulfur bonds. researchgate.net This approach leverages the formation of an electron-donor-acceptor (EDA) complex to generate sulfonyl radicals under mild conditions. researchgate.net

Chemodivergent Reactions: By fine-tuning reaction conditions, such as the acidity of the medium, the reaction of olefins with oxocarbenium ions can be directed toward different products. acs.org This highlights the potential for controlling reaction pathways to achieve unprecedented chemical transformations.

Advancement of Computational Approaches for Predictive Modeling and High-Throughput Screening of Analogues

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science, enabling the rapid and cost-effective evaluation of new compounds.

Computational Methodologies:

Computational Technique Application in Sulfonamide Research Key Findings and Potential
Molecular Docking Predicting the binding affinity of sulfonamide derivatives to biological targets. nih.govresearchgate.netIdentification of potent inhibitors for various enzymes and receptors. nih.govresearchgate.net For example, docking studies have helped identify sulfonamide derivatives with high affinity for dihydropteroate (B1496061) synthase (DHPS), a key enzyme in bacterial folate synthesis. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Establishing correlations between the physicochemical properties of sulfonamide analogues and their biological activity. nih.govnih.govGuiding the design of new compounds with improved potency and selectivity. nih.govnih.gov QSAR models can predict the influence of substituents on the inhibitory activity against specific targets like COX-2. nih.gov
Density Functional Theory (DFT) Investigating the electronic structure and reactivity of sulfonamide compounds. mdpi.comnih.govProviding insights into reaction mechanisms and spectroscopic properties. mdpi.comnih.gov DFT calculations can be used to optimize molecular geometries and predict NMR and IR spectra. mdpi.comnih.gov
High-Throughput Screening (HTS) Rapidly screening large libraries of sulfonamide analogues for desired biological activities. bmglabtech.comwikipedia.orgAccelerating the discovery of new lead compounds for drug development. bmglabtech.comwikipedia.org HTS leverages automation and robotics to test thousands of compounds per day. wikipedia.orgufl.edu

The integration of these computational tools allows for a more rational and efficient design of N-{[4-(propan-2-yl)phenyl]sulfonyl} analogues with tailored properties.

Expansion into Novel Non-Biological Applications in Advanced Materials Science and Chemical Engineering

While sulfonamides are well-known for their biological activities, their unique chemical properties also make them attractive candidates for applications in materials science and chemical engineering. ajchem-b.comfrontiersrj.com

Potential Applications:

Polymers and Composites: Sulfonamide moieties can be incorporated into polymer backbones to create materials with enhanced thermal stability and specific functionalities. rsc.org They can also act as plasticizers for fiber-reinforced composites. rsc.org

Organosulfur Compounds: The sulfonyl group is a key functional group in a wide range of organosulfur compounds. britannica.com These compounds have applications as detergents, surfactants, and in the synthesis of other valuable chemicals. britannica.com

Functional Dyes: Sulfonamide-containing dyes have been synthesized and investigated for their unique properties. nih.gov

Nanomaterials: The integration of sulfonamide functionalities with cage-like silsesquioxane (POSS) moieties has led to the development of antimicrobial agents with enhanced efficacy. acs.org This approach streamlines synthesis while preserving and enhancing the bioactivity of the sulfur-based groups. acs.org

The continued exploration of these non-biological applications will undoubtedly lead to the development of new and innovative materials with a wide range of uses.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing N-{[4-(Propan-2-yl)phenyl]sulfonyl} derivatives, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of 4-(propan-2-yl)aniline derivatives using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine). Key steps include:

  • Intermediate formation : Coupling of sulfonyl chloride with the aniline derivative at 0–5°C to minimize side reactions.
  • Solvent selection : Dichloromethane or tetrahydrofuran (THF) is preferred for solubility and reaction efficiency.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is used to isolate the product.
    Critical parameters include temperature control, stoichiometric ratios, and inert atmospheres to prevent oxidation .

Q. How is structural characterization of N-{[4-(Propan-2-yl)phenyl]sulfonyl} derivatives performed?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign signals for the propan-2-yl group (e.g., δ ~1.2 ppm for methyl protons) and sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons adjacent to sulfonyl).
  • IR : Confirm sulfonyl (S=O) stretches at ~1150–1300 cm⁻¹.
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonyl oxygen) .

Q. What preliminary biological assays are used to evaluate the bioactivity of sulfonyl-containing compounds?

  • Methodological Answer :

  • Enzyme inhibition : Test against targets like carbonic anhydrase or tyrosine kinases using fluorometric assays. IC₅₀ values are calculated from dose-response curves.
  • Antimicrobial screening : Disk diffusion assays (e.g., against E. coli or S. aureus) with zones of inhibition measured after 24 hours.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine LD₅₀. Positive controls (e.g., doxorubicin) ensure assay validity .

Advanced Research Questions

Q. How can reaction yields for N-{[4-(Propan-2-yl)phenyl]sulfonyl} derivatives be improved while minimizing byproducts?

  • Methodological Answer :

  • Catalyst optimization : Use Pd/C or Cu(I) catalysts for Suzuki-Miyaura couplings to reduce side reactions.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20%.
  • Byproduct analysis : LC-MS monitors intermediates; quenching with aqueous NaHCO₃ removes unreacted sulfonyl chloride.
    Contradictions in yield data often arise from solvent purity or moisture content, requiring strict anhydrous conditions .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Computational modeling : Molecular docking (AutoDock Vina) predicts interactions between sulfonyl groups and active-site residues (e.g., hydrogen bonds with histidine in kinases).
  • SAR studies : Compare logP values (via HPLC) and IC₅₀ for derivatives with electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups.
  • Crystallographic data : X-ray structures (e.g., PDB ID 9A0) reveal steric effects of propan-2-yl groups on binding pocket accommodation .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Validate protocols using reference compounds (e.g., acetazolamide for carbonic anhydrase inhibition).
  • Meta-analysis : Pool data from ≥3 independent studies to identify outliers (e.g., due to cell line genetic drift).
  • Proteomic profiling : SILAC-based mass spectrometry identifies off-target interactions that may explain divergent results .

Q. How can the stability of N-{[4-(Propan-2-yl)phenyl]sulfonyl} derivatives under physiological conditions be assessed?

  • Methodological Answer :

  • pH stability : Incubate compounds in buffers (pH 2–9) at 37°C for 24h; analyze degradation via HPLC.
  • Plasma stability : Exposure to human plasma (37°C, 1h) followed by precipitation with acetonitrile and LC-MS quantification.
  • Light sensitivity : UV-vis spectroscopy tracks absorbance changes under UV light (λ = 254 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.